4-Ethyl-4-methylpiperidine: A Technical Overview
4-Ethyl-4-methylpiperidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethyl-4-methylpiperidine is a substituted piperidine derivative with the chemical formula C₈H₁₇N. While specific detailed research on this compound is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its known properties and infers potential synthetic routes, pharmacological activities, and experimental considerations based on the broader class of 4,4-dialkylpiperidines. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this and related molecules.
Chemical and Physical Properties
Quantitative data for 4-Ethyl-4-methylpiperidine is sparse. The following table summarizes the available information from chemical suppliers. It is important to note that physical properties such as boiling point, melting point, and density are not well-documented in readily available literature.
| Property | Value | Source |
| CAS Number | 4045-31-2 | [1] |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| IUPAC Name | 4-Ethyl-4-methylpiperidine | N/A |
| Synonyms | Not available | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
Synthesis of 4,4-Dialkylpiperidines: A General Overview
Detailed experimental protocols for the specific synthesis of 4-Ethyl-4-methylpiperidine are not readily found in peer-reviewed journals or patents. However, the synthesis of 4,4-disubstituted piperidines is a well-established area of organic chemistry. A plausible synthetic approach can be inferred from general methods for creating such structures. A common strategy involves the construction of a suitable acyclic precursor followed by cyclization.
One potential synthetic pathway could start from a β-keto nitrile, which can be sequentially alkylated. The resulting dialkylated nitrile can then be reduced and cyclized to form the desired piperidine ring.
Hypothetical Synthetic Pathway
Caption: A potential synthetic route to 4-Ethyl-4-methylpiperidine.
General Experimental Protocol for Synthesis of 4,4-Dialkylpiperidines
The following is a generalized experimental protocol based on common organic synthesis techniques for related compounds. This is not a validated protocol for 4-Ethyl-4-methylpiperidine and would require optimization and validation.
Materials:
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Starting β-keto ester or nitrile (e.g., ethyl cyanoacetate)
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Alkyl halides (e.g., ethyl iodide, methyl iodide)
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Strong base (e.g., sodium hydride, lithium diisopropylamide)
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Reducing agent (e.g., lithium aluminum hydride, catalytic hydrogenation setup)
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Appropriate anhydrous solvents (e.g., THF, diethyl ether)
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Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel for chromatography)
Procedure:
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Dialkylation: The starting β-keto ester or nitrile is deprotonated with a strong base in an anhydrous solvent under an inert atmosphere. The first alkyl halide is then added, and the reaction is stirred until completion. The process is repeated with the second alkyl halide to introduce the second substituent at the alpha position.
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Reduction: The resulting dialkylated intermediate is then reduced. For example, a nitrile can be reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride.
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Cyclization: Depending on the precursor, an intramolecular cyclization step may be necessary to form the piperidine ring. This can sometimes occur spontaneously after reduction or may require specific reaction conditions.
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Purification: The final product is isolated and purified using standard techniques such as acid-base extraction, distillation, and column chromatography.
Potential Pharmacological and Biological Activity
There is no specific information available in the scientific literature regarding the biological activity, pharmacology, or mechanism of action of 4-Ethyl-4-methylpiperidine. However, the piperidine scaffold is a common motif in many biologically active compounds, particularly those targeting the central nervous system (CNS).
Studies on various 4,4-disubstituted piperidines have shown a range of pharmacological activities, including analgesic properties. For example, some 4,4-disubstituted piperidines have been evaluated for their analgesic activity and have shown potency comparable to morphine in animal models. These compounds often exert their effects through interaction with opioid receptors.
It is plausible that 4-Ethyl-4-methylpiperidine, as a simple dialkylpiperidine, could exhibit some CNS activity. However, without experimental data, its specific targets and effects remain unknown. Research in this area would be necessary to elucidate its pharmacological profile.
Potential Drug Discovery Workflow
Caption: A generalized workflow for evaluating the therapeutic potential.
Experimental Considerations for Researchers
Given the lack of available data, researchers interested in 4-Ethyl-4-methylpiperidine should consider the following experimental approaches:
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Synthesis and Characterization: The first step would be to develop and validate a robust synthetic route and fully characterize the compound using modern analytical techniques (NMR, MS, IR, elemental analysis).
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In Vitro Profiling: A broad in vitro screening against a panel of common CNS targets (e.g., opioid, dopamine, serotonin receptors) would be a logical starting point to identify potential biological activity.
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In Vivo Studies: If in vitro activity is observed, subsequent in vivo studies in appropriate animal models would be necessary to assess its pharmacological effects, efficacy, and potential toxicity.
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Toxicology: Preliminary toxicology studies would be crucial to determine the compound's safety profile. The toxicity of piperidine itself is well-documented, and it is known to be a corrosive substance with moderate acute oral toxicity.[2] The toxicological profile of substituted piperidines can vary significantly.
Conclusion
4-Ethyl-4-methylpiperidine is a simple dialkyl-substituted piperidine for which there is a notable absence of detailed scientific literature. While its basic chemical identity is established, its synthesis, biological activity, and pharmacological properties remain largely unexplored. This technical guide has provided a framework for understanding this compound by drawing parallels with the broader class of 4,4-disubstituted piperidines. Further experimental investigation is required to determine the specific characteristics and potential applications of 4-Ethyl-4-methylpiperidine in research and drug development. Researchers are encouraged to use the inferred information herein as a starting point for their own investigations into this and related novel chemical entities.
